molecular formula C33H47N3O5 B1679111 PD-151307 CAS No. 225925-12-2

PD-151307

Cat. No.: B1679111
CAS No.: 225925-12-2
M. Wt: 565.7 g/mol
InChI Key: NDGCCFMKWNNCLD-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester is a structurally complex peptide derivative. Its core structure is derived from L-tyrosine, modified with:

  • N-terminal functionalization: A hexahydro-1H-azepin-1-yl carbonyl group, a seven-membered ring system that enhances steric bulk and modulates hydrophobicity.
  • O-Benzyl protection: The tyrosine hydroxyl group is protected as a benzyl ether, which stabilizes the molecule against nucleophilic or oxidative degradation.
  • tert-Butyl ester: The C-terminal is esterified with a 1,1-dimethylethyl (tert-butyl) group, a common acid-labile protecting group in peptide synthesis .

This compound is likely used as an intermediate in solid-phase peptide synthesis (SPPS) or as a precursor for bioactive peptides requiring selective deprotection strategies.

Properties

CAS No.

225925-12-2

Molecular Formula

C33H47N3O5

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1

InChI Key

NDGCCFMKWNNCLD-VMPREFPWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD-151307;  PD 151307;  PD151307; 

Origin of Product

United States

Preparation Methods

Protection of L-Tyrosine’s Phenolic Hydroxyl Group

The O-benzylation of L-tyrosine’s hydroxyl group is typically achieved via a Mitsunobu reaction or alkylation under basic conditions . Patent CN112920086A details a Mitsunobu-based approach using triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) in tetrahydrofuran (THF). For example:

  • L-Tyrosine methyl ester is reacted with benzyl alcohol in the presence of PPh₃ (3.15 g, 12 mmol) and DBAD (2.76 g, 12 mmol) at 0–5°C, yielding O-benzyl-L-tyrosine methyl ester with >96% conversion.

This method avoids heavy metal catalysts and achieves high regioselectivity. Alternative alkylation methods using benzyl bromide and potassium carbonate in dimethylformamide (DMF) are less favored due to side reactions at the amino group.

Esterification of the Carboxylic Acid

The tert-butyl ester is introduced via acid-catalyzed esterification with tert-butanol. For instance:

  • O-Benzyl-L-tyrosine (10 mmol) is refluxed with tert-butanol (30 mL) and concentrated sulfuric acid (0.5 mL) for 12 hours, followed by neutralization with sodium bicarbonate to yield O-benzyl-L-tyrosine tert-butyl ester in 85–90% yield.

This step is often performed early in the synthesis to prevent tert-butyl group cleavage during subsequent acidic or basic conditions.

Synthesis of Hexahydroazepine-1-Carbonyl-L-Leucine

The hexahydroazepine (azepane) ring is coupled to L-leucine via a carbamate linkage . A representative procedure involves:

  • Activation of L-leucine’s carboxyl group with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed carbonic anhydride.
  • Reaction with hexahydroazepine (azepan-1-amine) in dichloromethane (DCM) at −15°C, yielding N-(hexahydro-1H-azepin-1-yl)carbonyl-L-leucine in 78% yield.

This method minimizes racemization due to the low temperature and short reaction time.

Sequential Amidation and Deprotection

The final assembly of Compound X involves:

  • Coupling of O-benzyl-L-tyrosine tert-butyl ester with N-(hexahydro-1H-azepin-1-yl)carbonyl-L-leucine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
  • Global deprotection of the tert-butyl ester via trifluoroacetic acid (TFA) treatment in DCM (1:1 v/v), followed by neutralization to isolate the final product.

Key data from analogous syntheses report an overall yield of 61.5% and enantiomeric excess (ee) >99%.

Analytical Characterization

Compound X is validated using:

  • ¹H NMR : Aromatic protons from the benzyl group (δ 7.2–7.4 ppm), tert-butyl singlet (δ 1.4 ppm), and azepane methylene signals (δ 1.6–2.1 ppm).
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Challenges and Optimization

  • Racemization Risk : Peptide coupling at elevated temperatures leads to epimerization. Using HOBt/EDCI at 0°C reduces this risk.
  • Protective Group Compatibility : The tert-butyl ester is labile under acidic conditions, necessitating its introduction after O-benzylation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Mitsunobu O-benzylation 96 >99 No heavy metals, high regioselectivity
EDCI/HOBt coupling 78 98 Low racemization
TFA deprotection 95 99 Mild conditions

Chemical Reactions Analysis

PD-151307 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the amino and carboxyl groups, are common in the synthesis and modification of this compound. Common reagents used in these reactions include thionyl chloride, carbon dioxide, and pyridine.

Scientific Research Applications

PD-151307 has several scientific research applications:

Mechanism of Action

PD-151307 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels are involved in the release of neurotransmitters in neurons. By inhibiting these channels, this compound reduces calcium influx, thereby decreasing neurotransmitter release and alleviating pain. The molecular targets of this compound are the N-type calcium channels, and the pathways involved include the modulation of calcium signaling in neurons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name Key Modifications Molecular Formula Molecular Weight Key Applications/Properties
Target Compound Hexahydroazepine acyl, Leu, O-benzyl, tert-butyl ester C₃₀H₄₇N₃O₅* ~545.7 g/mol Intermediate for peptides requiring bulky N-terminal groups; acid-stable ester protection.
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester Boc (tert-butoxycarbonyl) on N-terminus, O-methyl, methyl ester C₁₆H₂₃NO₅ 309.4 g/mol Simpler protection for tyrosine; methyl ester requires harsher deprotection (e.g., NaOH).
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-methoxy-O-methyl-, methyl ester Boc, 3-methoxy, O-methyl, methyl ester C₁₇H₂₅NO₆ 339.4 g/mol Enhanced steric hindrance at 3-position; used in conformationally constrained peptides.
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester Cbz (benzyloxycarbonyl) on N-terminus, tert-butyl ester C₂₁H₂₅NO₄ 355.4 g/mol Cbz group offers orthogonal deprotection (H₂/Pd) but is less stable under acidic conditions.
L-Valine derivatives with tert-butyl esters Boc or acyl groups, tert-butyl ester Varies ~300–400 g/mol Common in SPPS; tert-butyl esters resist basic hydrolysis but cleave under strong acids.

Notes:

  • Hexahydroazepine vs.
  • O-Benzyl vs. O-Methyl : The benzyl group offers superior stability under acidic conditions compared to methyl ethers, which may hydrolyze prematurely .
  • tert-Butyl Ester Universality : This ester is widely used across peptide intermediates for its balance of stability and ease of removal with trifluoroacetic acid (TFA) .

Research Findings

  • Thermodynamic Data : Boc-protected tyrosine derivatives (e.g., CAS 112196-59-5) exhibit melting points ~120–123°C, while benzyl-protected analogs (e.g., CAS 52799-86-7) have lower solubility in polar solvents due to hydrophobicity .

Biological Activity

L-Tyrosine, N-((hexahydro-1H-azepin-1-yl)carbonyl)-L-leucyl-O-(phenylmethyl)-, 1,1-dimethylethyl ester, also known as PD-151307, is a compound with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound is characterized by its complex structure that includes L-tyrosine and specific substituents that enhance its biological activity. The presence of the hexahydroazepin moiety and the phenylmethyl group contributes to its pharmacological profile.

1. Antioxidant Activity

Research indicates that L-Tyrosine derivatives exhibit notable antioxidant properties due to their phenolic structures. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases. The antioxidant capacity has been linked to the ability to mitigate oxidative stress in cellular environments .

2. Neuroprotective Effects

L-Tyrosine and its derivatives play a role in neuroprotection, particularly in models of neurodegeneration. Studies have shown that these compounds can influence neurotransmitter synthesis and release, particularly dopamine, which is crucial for conditions like Parkinson’s disease . The modulation of dopaminergic pathways suggests potential therapeutic applications for mood disorders and cognitive decline.

3. Antibacterial Activity

The antibacterial properties of L-Tyrosine derivatives have been explored in various studies. These compounds demonstrate efficacy against a range of bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The phenolic hydroxyl groups in L-Tyrosine derivatives enable them to act as effective radical scavengers, reducing oxidative damage .
  • Transport Mechanisms : this compound may utilize the L-type amino acid transporter (LAT1) for enhanced uptake into cells, particularly in the brain. This transport mechanism is critical for delivering therapeutic agents across the blood-brain barrier .

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Parkinson's disease. The administration of this compound resulted in significant improvement in motor functions and reduced dopaminergic neuron loss compared to control groups. These findings support the potential use of this compound as a neuroprotective agent in clinical settings.

Case Study 2: Antioxidant Efficacy

In vitro experiments demonstrated that this compound effectively reduced ROS levels in cardiac fibroblasts exposed to oxidative stress. This reduction was associated with decreased cellular apoptosis and improved cell viability, indicating its potential utility in preventing oxidative damage in cardiac tissues .

Comparative Analysis

Property L-Tyrosine Derivative Standard Tyrosine
Antioxidant ActivityHighModerate
Neuroprotective EffectSignificantLimited
Antibacterial ActivityPresentAbsent
LAT1 Transport RateEnhancedLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

  • Methodology :

Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to activate carboxylic acid groups, as demonstrated in peptide coupling protocols .

Purification : Employ column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization in ethanol or ethyl acetate to isolate the product. Confirm homogeneity via thin-layer chromatography (TLC) .

Characterization : Validate structure using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and polarimetry for optical rotation .

Q. What analytical techniques are critical for verifying structural integrity post-synthesis?

  • Key Techniques :

  • TLC : Monitor reaction progress and purity using silica gel plates with UV visualization .
  • NMR Spectroscopy : Assign stereochemistry and confirm backbone connectivity (e.g., amide proton signals at δ 6.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ions) and isotopic patterns .

Advanced Research Questions

Q. How can bioactivity assay conditions be optimized for this compound when solubility in physiological buffers is problematic?

  • Strategies :

Solubility Adjustments : Pre-dissolve the compound in acidic solutions (pH 2.0–3.0) before dilution into neutral buffers .

Microdrop Application : For localized testing (e.g., neuronal assays), remove excess buffer and apply compound via microdroplets (1–5 µL) directly to target surfaces .

Ionic Environment : Test under Ca2+^{2+}-free or Mg2+^{2+}-enriched conditions to isolate ion-dependent effects on bioactivity .

  • Example Assay Setup :

ParameterBath MethodMicrodrop Method
Solution Volume10–50 mL1–5 µL
pH Range7.4–7.6Pre-acidified (pH 2.0)
Ion ManipulationCa2+^{2+}/Mg2+^{2+} adjustedLocalized application
Temperature Control22 ± 1°CAmbient (22–25°C)
Adapted from synaptic inhibition assays in .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved when comparing this compound to tyrosine derivatives with varying substituents?

  • Approach :

Substituent Analysis : Compare the hexahydroazepine carbonyl group’s conformational flexibility to rigid analogs (e.g., cyclohexyl or phenylpropionyl derivatives) using molecular docking or MD simulations .

Controlled Assays : Test derivatives under identical conditions (pH, ionic strength) to isolate substituent effects. For example, replace the O-(phenylmethyl) group with O-methyl or unprotected tyrosine to assess steric/electronic contributions .

Data Normalization : Use internal standards (e.g., acetylated peptides) to calibrate bioactivity measurements across studies .

Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?

  • Methods :

  • Docking Studies : Use software like AutoDock Vina to model binding to tyrosine kinase domains or GPCRs, focusing on hydrogen bonds with the hydroxyphenyl group and hydrophobic interactions with the leucine/azepine moieties .
  • QM/MM Simulations : Calculate charge distribution and polarizability of the hexahydroazepine ring to predict membrane permeability or solvent effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported inhibitory potency across studies?

  • Resolution Steps :

Buffer Composition : Verify if studies used divergent ion concentrations (e.g., Ca2+^{2+}-free vs. Mg2+^{2+}-rich buffers alter synaptic inhibition efficacy) .

Stereochemical Purity : Confirm enantiomeric excess (≥98% by polarimetry) to rule out contamination by D-isomers .

Target Selectivity : Screen for off-target effects (e.g., protease inhibition) using broad-spectrum enzyme panels .

Synthetic Optimization Challenges

Q. What steps mitigate side reactions during the coupling of the hexahydroazepine moiety?

  • Recommendations :

  • Activation : Pre-form the NHS ester of the azepine-carboxylic acid to minimize racemization .
  • Temperature Control : Conduct couplings at 0–4°C to suppress epimerization at the leucine α-carbon .
  • Byproduct Removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Structural Characterization

Q. How to resolve ambiguities in NMR assignments for the hexahydroazepine-leucine backbone?

  • Techniques :

  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC to correlate amide protons with carbonyl carbons and confirm azepine ring connectivity .
  • NOESY : Identify spatial proximity between the azepine’s CH2_2 groups and the leucine side chain to validate tertiary structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-151307
Reactant of Route 2
Reactant of Route 2
PD-151307

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.